Diethyl methylsuccinate

Description

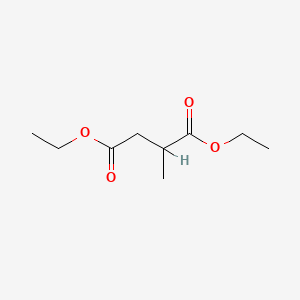

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLXMRJWRKQMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871093 | |

| Record name | Diethyl methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4676-51-1 | |

| Record name | Diethyl methylsuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4676-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004676511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL METHYLSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I363W620XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Diethyl Methylsuccinate and Chiral Derivatives

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules. researchgate.net The use of enzymes, particularly ene-reductases, offers high chemo-, regio-, and stereoselectivity under mild reaction conditions. mdpi.comresearchgate.net

Ene-reductases (ERs), especially those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. dntb.gov.uafrontiersin.org This reaction is a key step in producing chiral succinates from unsaturated precursors like diethyl methylitaconate. The general reaction involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NAD(P)H) to the C=C bond of the substrate, potentially creating two new stereocenters with high precision. nih.govrsc.org

The effectiveness of ene-reductase catalysis is highly dependent on both the specific enzyme and the structure of the substrate. Researchers have screened libraries of ene-reductases against various unsaturated diesters, such as dimethyl and diethyl esters of citraconic, mesaconic, and itaconic acids, to identify enzymes with high activity and stereoselectivity. mdpi.comresearchgate.net

For instance, a study identified three specific ene-reductases—Bac-OYE1 from Bacillus sp., SeER from Saccharomyces eubayanus, and AfER from Aspergillus flavus—that demonstrated high substrate tolerance and excellent stereoselectivity. mdpi.comresearchgate.net Bac-OYE1 and AfER were found to produce the (R)-enantiomer of the corresponding succinate (B1194679), while SeER produced the (S)-enantiomer. mdpi.com This complementarity is highly valuable as it allows for the selective synthesis of either target enantiomer by choosing the appropriate enzyme. uni-graz.at

The reduction of diethyl citraconate by Bac-OYE1 can achieve complete conversion at substrate concentrations as high as 500 mM, yielding (R)-diethyl 2-methylsuccinate with an excellent enantiomeric excess (ee) of 99%. mdpi.comresearchgate.net Similarly, the reduction of dimethyl itaconate by the commercially available ENE-102 has been reported at concentrations up to 730 mM to produce (R)-dimethyl-2-methylsuccinate. mdpi.com

| Enzyme | Substrate | Concentration (mM) | Conversion (%) | Product | Enantiomeric Excess (ee%) |

| Bac-OYE1 | Diethyl citraconate | 500 | >99 | (R)-diethyl 2-methylsuccinate | 99 |

| Bac-OYE1 | Dimethyl citraconate | 700 | 86 (isolated yield) | (R)-dimethyl 2-methylsuccinate | 99 |

| SeER | Dimethyl mesaconate | 500 | 80 (isolated yield) | (S)-dimethyl 2-methylsuccinate | 98 |

| AfER | Dimethyl itaconate | 400 | 77 (isolated yield) | (R)-dimethyl 2-methylsuccinate | 99 |

Table based on data from Jiacheng Li, et al., 2022. mdpi.com

While naturally occurring ene-reductases offer significant catalytic potential, their properties often need to be tailored for industrial applications. nih.govresearchgate.net Protein engineering, through techniques like rational design and directed evolution, is employed to improve enzyme performance. nih.gov Key goals of engineering include enhancing catalytic efficiency (kcat/Km), increasing stability in the presence of organic solvents or at higher temperatures, broadening the substrate scope, and even inverting the stereoselectivity to produce a complementary enantiomer. frontiersin.orgnih.govresearchgate.net

For example, engineered variants of an ene-reductase from Thermus scotoductus (TsER) have been developed that exhibit high thermostability (up to 70 °C) and tolerance to organic solvents. researchgate.net In another study, an ene-reductase (E116) was engineered to improve the synthesis of a key intermediate for the antiepileptic drug Brivaracetam. nih.gov Through several rounds of rational design and mutagenesis, the final variant, E116-M3, showed a 2.63-fold improvement in yield and a 12.6-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme, with stereoselectivity increasing to 99% ee. nih.gov These examples highlight how enzyme engineering can overcome the limitations of wild-type enzymes, making biocatalytic processes more robust and economically viable. nih.govresearchgate.net

The catalytic cycle of ene-reductases is dependent on the costly nicotinamide cofactors NADH or NADPH. nih.govillinois.edu Their use in stoichiometric amounts is prohibitive for large-scale industrial processes, making efficient in situ regeneration essential. rsc.orgillinois.edu Cofactor regeneration systems not only reduce costs but can also help drive the reaction to completion and simplify product isolation. illinois.edu

The most common and widely used approach is the enzyme-coupled system. academie-sciences.fr This involves a second enzyme and a cheap, sacrificial co-substrate to regenerate the consumed NAD(P)H. researchgate.net Popular systems include:

Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to gluconolactone, regenerating NAD(P)H. The glucose/GDH system is frequently used due to its high efficiency and the low cost of glucose. rsc.orgresearchgate.net

Formate (B1220265) Dehydrogenase (FDH): This enzyme oxidizes formate to carbon dioxide, which conveniently exits the reaction as a gas. illinois.edu This system is also widely applied in industrial processes. rsc.orgillinois.edu

Alcohol Dehydrogenase (ADH): An ADH can be used to oxidize a simple alcohol like isopropanol, which is converted to acetone. This method is also effective for cofactor recycling. rsc.orgresearchgate.net

These regeneration systems can be implemented using isolated enzymes or co-expressed within a whole-cell biocatalyst, which can simplify the process by providing the enzymes and cofactor regeneration machinery in a single package. nih.gov

The structure of the substrate, including the nature of its ester group, can significantly influence the activity and enantioselectivity of an ene-reductase. mdpi.comresearchgate.net Studies comparing the bioreduction of dimethyl esters versus diethyl esters of itaconic, citraconic, and mesaconic acids have revealed that this seemingly minor structural change can have a profound effect. mdpi.com

In one study, three ene-reductases (Bac-OYE1, SeER, and AfER) were tested against both the dimethyl and diethyl versions of these substrates. mdpi.comresearchgate.net While Bac-OYE1 efficiently reduced diethyl citraconate with high conversion and enantioselectivity, the same enzymes generally showed lower activity and enantioselectivity towards diethyl mesaconate and diethyl itaconate compared to their dimethyl counterparts. mdpi.com For example, SeER, which gave excellent conversion and ee for dimethyl mesaconate, had significantly reduced performance with diethyl mesaconate. mdpi.comresearchgate.net This demonstrates that the bulkier ethyl group can impact substrate binding in the enzyme's active site, affecting both the reaction rate and the precise orientation required for high stereoselectivity. mdpi.com

| Enzyme | Substrate | Conversion (%) (at 50 mM) | Enantiomeric Excess (ee%) | Substrate | Conversion (%) (at 50 mM) | Enantiomeric Excess (ee%) |

| Dimethyl citraconate | Diethyl citraconate | |||||

| Bac-OYE1 | 99 | >99 (R) | >99 | >99 (R) | ||

| SeER | 89 | 95 (R) | >99 | 97 (R) | ||

| Dimethyl mesaconate | Diethyl mesaconate | |||||

| SeER | >99 | >99 (S) | 78 | 88 (S) | ||

| Dimethyl itaconate | Diethyl itaconate | |||||

| AfER | >99 | >99 (R) | 68 | 91 (R) |

Table adapted from data in Jiacheng Li, et al., 2022, showing the significant effect of the ester moiety on enzyme performance. mdpi.com

Ene-Reductase-Catalyzed Asymmetric Reduction of Unsaturated Diesters

Asymmetric Catalysis with Transition Metal Complexes

Alongside biocatalysis, asymmetric hydrogenation using chiral transition metal complexes is a well-established and powerful method for the enantioselective synthesis of succinate derivatives. rug.nlrug.nl This approach typically involves complexes of rhodium or ruthenium with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands. liv.ac.ukresearchgate.net The reaction hydrogenates the C=C double bond of substrates like dimethyl itaconate with high enantioselectivity.

A variety of chiral ligands have been developed for this purpose. Monodentate phosphoramidite ligands, such as PipPhos and MorfPhos, when combined with rhodium precursors like [Rh(COD)₂]BF₄, have proven to be highly effective for the asymmetric hydrogenation of dimethyl itaconate, achieving excellent enantioselectivities. rug.nl Bidentate ligands like BINAP have also been used in ruthenium-catalyzed hydrogenations. liv.ac.uk For instance, ruthenium catalysts bearing fluoroalkylated BINAP ligands have been studied for the hydrogenation of dimethyl itaconate, although performance can be highly dependent on reaction conditions such as the solvent. liv.ac.uk The choice of metal, ligand, and reaction conditions is critical to achieving high conversion and enantioselectivity. rug.nlresearchgate.net

Enantioselective Hydrogenation of Precursors

A primary route to chiral diethyl methylsuccinate involves the enantioselective hydrogenation of prochiral precursors such as diethyl itaconate and its methyl analogue, dimethyl itaconate. mdpi.comresearchgate.net This method has proven to be a highly effective way to introduce a stereogenic center with high optical purity. mdpi.com

The asymmetric reduction of the carbon-carbon double bond in itaconate derivatives is an attractive and direct approach to obtaining optically pure 2-methylsuccinates. mdpi.com Rhodium-based catalysts, in particular, have been extensively studied and shown to be highly effective for this transformation. resourcewise.com For instance, the hydrogenation of dimethyl itaconate can yield (S)-dimethyl 2-methylsuccinate. resourcewise.com Similarly, the enzymatic reduction of diethyl itaconate has been shown to produce (R)-diethyl 2-methylsuccinate with excellent enantioselectivity (99% ee). mdpi.com

Table 1: Examples of Enantioselective Hydrogenation of Itaconate Derivatives

| Precursor | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Diethyl Itaconate | (R)-Diethyl 2-methylsuccinate | Ene-Reductase (Bac-OYE1) | 99% | mdpi.com |

| Dimethyl Itaconate | (S)-Dimethyl 2-methylsuccinate | Rh-TangPhos | 99% | resourcewise.com |

| Dimethyl Itaconate | (R)-Dimethyl 2-methylsuccinate | Ene-Reductase (AfER) | 99% | mdpi.com |

The success of enantioselective hydrogenation is critically dependent on the rational design of chiral ligands and the resulting catalyst systems. The goal is to create a chiral environment around the metal center that forces the hydrogenation to occur from a specific direction, leading to the preferential formation of one enantiomer.

A variety of chiral phosphine ligands have been developed and successfully applied in the rhodium-catalyzed asymmetric hydrogenation of itaconic acid and its esters. Notable examples include TangPhos, DuPhos, and JosiPhos. The Rh-TangPhos catalyst, for instance, has demonstrated exceptional performance, achieving up to 99% enantiomeric excess (ee) in the hydrogenation of itaconic acid derivatives. resourcewise.com

The design of these ligands often involves creating a rigid scaffold that limits the number of possible conformations of the catalyst-substrate complex. This rigidity helps to maximize the energy difference between the transition states leading to the two enantiomers. Electronic effects also play a crucial role. For example, modifying the electronic properties of the ligands can influence the binding of the substrate and the subsequent hydrogenation step.

Process intensification through the use of continuous-flow systems offers significant advantages for asymmetric hydrogenation reactions, including improved safety, efficiency, and scalability. In this context, the immobilization of homogeneous catalysts onto solid supports is a key enabling technology. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and catalyst recycling characteristic of heterogeneous systems.

For the hydrogenation of itaconate esters, rhodium complexes with chiral diphosphine ligands have been immobilized on mesoporous materials like MCM-41. These supported catalysts have shown performance comparable to their homogeneous counterparts in terms of yield and enantioselectivity, with the added benefit of being easily recoverable and reusable.

Supercritical carbon dioxide (scCO₂) has also been explored as a green reaction medium for continuous-flow asymmetric hydrogenation of dimethyl itaconate. This technology can lead to high catalytic efficiency and productivity, with minimal catalyst leaching.

Classical and Emerging Chemical Synthesis Routes

Alongside advanced enantioselective methods, classical and emerging chemical synthesis routes continue to be relevant for the production of this compound and related compounds.

Stobbe Condensation and Related Carbon-Carbon Bond Formations with Aldehydes and Ketones

The Stobbe condensation is a base-catalyzed reaction that involves the condensation of an aldehyde or a ketone with a succinic ester, such as diethyl succinate, to form an alkylidene succinic acid or its corresponding ester. wikipedia.orgorganicreactions.org The reaction typically requires one equivalent of a strong base, like sodium ethoxide or potassium tert-butoxide. unacademy.comunacademy.com

The mechanism proceeds through the formation of a γ-lactone intermediate, which then undergoes ring-opening to yield the final product. wikipedia.org While the Stobbe condensation is a powerful tool for forming carbon-carbon bonds and is specific for succinic esters, it characteristically produces an unsaturated product, an alkylidene succinic acid. wikipedia.orgunacademy.com To obtain this compound via this route, a subsequent hydrogenation step would be necessary to reduce the double bond. For example, the condensation of an appropriate aldehyde with diethyl succinate would yield an ethylidene succinic acid derivative, which could then be hydrogenated to this compound. While plausible, the direct synthesis of this compound via a one-pot Stobbe reaction is not the primary application of this methodology. More commonly, the Stobbe condensation is employed for the synthesis of more complex, unsaturated dicarboxylic acids and their esters. rsc.org

Self-Condensation Reactions and Catalyst Development (e.g., Alcoholysis with Magnesium Alkoxides)

The self-condensation of succinate esters, such as diethyl succinate, in the presence of a base is a known reaction. However, this reaction typically leads to the formation of diethyl succinylsuccinate, a 1,4-cyclohexanedione (B43130) derivative, through a Dieckmann-like condensation. wikipedia.org

The use of magnesium alkoxides as catalysts in condensation reactions of esters has been explored. For instance, a patented method describes the self-condensation of dialkyl succinates using magnesium alkoxide in a polar solvent to prepare dialkyl succinylsuccinate. google.com This process offers an alternative to using more hazardous and expensive sodium or potassium metals. The reaction involves the formation of a magnesium salt of the product, which is then acidified to yield the final compound. google.com

Alcoholysis, the exchange of an alcohol moiety in an ester, can also be catalyzed by metal alkoxides, including those of magnesium. This process is typically used to prepare different esters of a given carboxylic acid. While magnesium alkoxides are effective catalysts for various organic transformations, including polymerizations and transesterification, their specific application for the direct synthesis of this compound from diethyl succinate through a self-condensation or alcoholysis pathway is not prominently documented in the literature. nih.govgoogle.comresearchgate.net

Green Chemistry and Sustainable Synthesis Principles in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for commodity and specialty chemicals, including this compound. solubilityofthings.com Key considerations include the use of renewable feedstocks, the development of catalytic versus stoichiometric processes, and the minimization of waste.

A significant advancement in the sustainable production of chiral methylsuccinate esters is the use of biocatalysis. Ene-reductases (ERs) have been successfully employed for the asymmetric reduction of the C=C double bond in precursors like dimethyl itaconate and diethyl itaconate. mdpi.comresearchgate.net These enzymatic reactions offer several advantages:

They operate under mild conditions (ambient temperature and pressure).

They use water as a solvent.

They exhibit high enantioselectivity, often exceeding 99% ee. mdpi.com

The biocatalysts can be derived from renewable resources and are biodegradable.

This biocatalytic approach provides a direct and efficient pathway to optically pure (R)- and (S)-dimethyl 2-methylsuccinate and (R)-diethyl 2-methylsuccinate at high substrate concentrations. mdpi.comresearchgate.net

Furthermore, the production of the precursor, succinic acid, is itself undergoing a green transformation. Traditionally derived from petrochemicals, there is a strong industrial push towards bio-based succinic acid produced via fermentation of renewable resources. researchgate.netmdpi.comrsc.orggoogle.com This bio-succinic acid can then be esterified to produce diethyl succinate, the starting material for many of the syntheses described herein. google.com This shift to a bio-based value chain significantly reduces the carbon footprint and reliance on fossil fuels. resourcewise.com

Other green chemistry approaches applicable to this compound synthesis include the use of solvent-free reaction conditions, as demonstrated in some Stobbe condensations, and the development of recyclable catalysts, as seen in the continuous-flow hydrogenation systems. researchgate.net

Advanced Reactivity and Mechanistic Investigations of Diethyl Methylsuccinate

Stereoselective Transformations and Derivatization Strategies

The synthesis of specific stereoisomers of diethyl methylsuccinate is a significant area of research, primarily achieved through biocatalytic methods. Ene-reductases (ERs) have proven to be highly effective for the asymmetric reduction of prochiral substrates. For instance, the enzyme Bac-OYE1 from Bacillus sp. can convert diethyl citraconate into (R)-diethyl 2-methylsuccinate with an excellent enantiomeric excess (ee) of 99%. mdpi.comresearchgate.net Similarly, the bioreduction of diethyl 2-methylmaleate using Shewanella yellow enzyme (SYE-4) produces (2R)-diethyl 2-methylsuccinate in high yield (83%) and enantiomeric purity (99% ee). nih.gov These enzymatic transformations highlight a reliable strategy for accessing enantiopure forms of the target compound. mdpi.comresearchgate.netnih.gov

Studies on the closely related dimethyl ester further illustrate the potential of this approach. Ene-reductases from Saccharomyces eubayanus (SeER) and Aspergillus flavus (AfER) have been identified for their high stereoselectivity, producing both (S) and (R) enantiomers of dimethyl 2-methylsuccinate from different unsaturated precursors with high yields and enantioselectivity. mdpi.comresearchgate.net

Derivatization strategies for related succinates often focus on creating analogues for structure-activity relationship (SAR) studies. For example, in diethyl 2-(bromomethyl)succinate, a related structure, the bromine atom can be substituted with groups like azides or amines to synthesize new derivatives. These new molecules can then be screened in enzyme inhibition assays to identify potent inhibitors or in other biological tests to correlate structural changes with binding affinity and activity. Such strategies are crucial for applications like drug discovery. The principle of avoiding unnecessary derivatization steps is also a key consideration in green chemistry to enhance atom economy and process efficiency. rsc.org

Table 1: Stereoselective Enzymatic Synthesis of Diethyl & Dimethyl Methylsuccinate

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Bac-OYE1 | Diethyl Citraconate | (R)-Diethyl 2-methylsuccinate | - | 99% | mdpi.com, researchgate.net |

| SYE-4 | Diethyl 2-methylmaleate | (2R)-Diethyl 2-methylsuccinate | 83% | 99% | nih.gov |

| SeER | Dimethyl Mesaconate | (S)-Dimethyl 2-methylsuccinate | 80% | 98% | mdpi.com, researchgate.net |

| Bac-OYE1 | Dimethyl Citraconate | (R)-Dimethyl 2-methylsuccinate | 86% | 99% | mdpi.com, researchgate.net |

| AfER | Dimethyl Itaconate | (R)-Dimethyl 2-methylsuccinate | 77% | 99% | mdpi.com, researchgate.net |

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic investigations provide fundamental insights into the reaction mechanisms and rates involving this compound and its analogues. A study on the methanolysis of diethyl succinate (B1194679), the parent compound, revealed the reaction to be pseudo-first-order when using an excess of methanol. odinity.com The rate constant (k1) for the first step of this reaction was determined to be 0.0298 at 50°C and 0.0332 at 60°C. odinity.com

More detailed kinetic studies have been performed on the closely related dimethyl succinate (DMS). The gas-phase reaction of DMS with hydroxyl radicals was found to have a rate constant of 1.5 ± 0.4 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 K, which aligns with values predicted by structure-activity relationships. dtic.mildtic.mil In another example, the hydrogenation of DMS to produce γ-butyrolactone (GBL) over a copper-based catalyst was systematically studied. nih.gov An intrinsic kinetic model was developed, and the reaction rate constants and activation energies were determined, showing a significant increase in the DMS conversion rate as the temperature rose from 200°C to 210°C. nih.gov

Thermodynamic modeling is essential for designing and optimizing production processes. For the production of diethyl succinate via the esterification of succinic acid with ethanol, process models have been developed using both UNIQUAC and NRTL frameworks to handle phase equilibria. msu.edu These models incorporate activity-based kinetics to accurately represent the reversible reactions involved. msu.edu Furthermore, computational studies have been used to investigate the thermodynamics of reactions involving substituted succinates. For instance, calculations of relative enthalpies and Gibbs free energies of activation have been used to explore the competitive ring-closure reactions of substituted 2-chlorosuccinates, providing a molecular-level understanding of the reaction pathways. researchgate.net

Table 2: Kinetic Parameters for the Hydrogenation of Dimethyl Succinate (DMS) at Varying Conditions

| Temperature (°C) | Pressure (MPa) | H₂/Ester Ratio | DMS Conversion (%) | GBL Selectivity (%) | Source |

|---|---|---|---|---|---|

| 210 | 1.1 | 100 | ~75 | ~95 | nih.gov |

| 220 | 1.1 | 100 | ~85 | ~95 | nih.gov |

| 230 | 1.1 | 100 | ~90 | ~93 | nih.gov |

Influence of Structural Modifications on Reactivity and Stereochemistry

The structure of the succinate ester, including the nature of the alcohol moiety and substituents on the carbon backbone, significantly influences both chemical reactivity and the stereochemical outcome of reactions. mdpi.comresearchgate.net

A clear example is seen in the enzymatic reduction of unsaturated precursors. Research has shown that the alcohol moiety of the ester has a substantial effect on the activity and enantioselectivity of ene-reductases. mdpi.comresearchgate.net When comparing the reduction of dimethyl and diethyl esters of citraconate, mesaconate, and itaconate, variations in reaction efficiency and stereoselectivity are observed, indicating that the enzyme's active site is sensitive to the size of the ester group. mdpi.comresearchgate.net

The position of double bonds in the substrate also dramatically alters reactivity. In studies using the enzyme SYE-4, diethyl 2-methylmaleate (an endo-cyclic double bond) was found to be a good substrate for bioreduction. nih.gov In contrast, structurally similar exo-methylene analogues were poor substrates, demonstrating that the specific placement of the C=C bond is critical for enzyme recognition and catalysis. nih.gov

Computational studies on substituted 2-chlorosuccinates have further elucidated the impact of structural modifications. The presence and position of methyl groups on the succinate backbone influence the competition between intramolecular ring-closure pathways that form either three-membered α-lactones or four-membered β-lactones. researchgate.net The difference in the free-energy barriers for these competing pathways can be as small as 1 kJ mol⁻¹, showing that subtle structural changes can have a measurable impact on the preferred reaction mechanism. researchgate.net In a different system, the addition of a single methyl group to a β-lactone warhead was shown to completely abolish its ability to covalently react with its target protein, KRASG12D, underscoring the profound effect of minor structural alterations on reactivity. acs.org

Role as a Reference for Absolute Configuration Determination

Chiral methylsuccinate esters are valuable as reference compounds for determining the absolute configuration of newly synthesized or isolated molecules. mdpi.com The known stereochemistry of an established reference standard allows for the confident assignment of configuration to an unknown sample through comparative analysis. nih.govwiley-vch.de

A direct application of this principle is seen in the characterization of (2R)-diethyl 2-methylsuccinate produced via enzymatic reduction. nih.gov Its absolute configuration was definitively assigned by comparing the sign of its specific optical rotation to that of known reference compounds from the literature. nih.gov

A common analytical technique for this purpose is chiral chromatography. The absolute configuration of a reaction product can be determined by co-injection with an authentic, enantiopure reference material on a chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. wiley-vch.de If the unknown compound and the reference standard have identical retention times, their configurations are assigned as the same. This method was used to confirm the configuration of various succinate derivatives. wiley-vch.de The synthesis of novel chiral molecules, such as (-)-dimethyl 2-cyano-2-methylsuccinate, has also relied on chemical correlation to compounds with a known absolute configuration, like (R+)-β-methylterbic acid, to elucidate their stereochemistry. scispace.com

Research Applications of Diethyl Methylsuccinate As a Specialty Chemical Intermediate

Development of Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

Diethyl methylsuccinate is utilized as a key building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). ontosight.ai Its structure is particularly amenable to creating compounds with specific biological activities. ontosight.ai The chiral nature of many complex pharmaceutical molecules necessitates enantiomerically pure starting materials, and derivatives of methylsuccinate are exceptionally valuable in this regard. mdpi.comresearchgate.net

A significant area of research involves the asymmetric synthesis of chiral methylsuccinate esters. For instance, studies have demonstrated the highly efficient enzymatic reduction of diethyl citraconate to produce optically pure (R)-diethyl 2-methylsuccinate. mdpi.comresearchgate.net This biocatalytic approach offers a direct pathway to chiral synthons that are otherwise difficult to produce using traditional chemical hydrogenation, which often requires harsh conditions and expensive catalysts with inadequate stereoselectivity. mdpi.com While chiral dimethyl 2-methylsuccinate is a known important synthon for the heart failure drug sacubitril, the analogous diethyl ester provides a similar structural motif for the development of new chemical entities. mdpi.comresearchgate.net

Table 1: Enzymatic Reduction for Chiral this compound Synthesis

| Precursor | Enzyme | Product | Enantiomeric Excess (ee) | Application | Source(s) |

| Diethyl Citraconate | Ene-reductase (Bac-OYE1) | (R)-diethyl 2-methylsuccinate | 99% | Chiral building block for APIs | mdpi.comresearchgate.net |

Synthesis of Fine Chemicals and High-Value Organic Compounds

The utility of this compound extends to the synthesis of a broad range of fine chemicals and high-value organic compounds beyond the pharmaceutical sector. ontosight.aimdpi.com As a specialty chemical intermediate, it is a source of the methylsuccinic moiety for further organic synthesis. atamanchemicals.com Its derivatives are employed in the production of agrochemicals and flavoring agents. chemimpex.com

Research has focused on efficient, enantioselective synthesis methods to produce optically pure methylsuccinate esters, which are valuable in academic and industrial settings. mdpi.comresearchgate.net The ene-reductase-catalyzed reduction of precursors like diethyl citraconate represents an attractive and straightforward approach to access these high-value compounds. mdpi.comresearchgate.net This biocatalytic method is noted for its high yields and excellent enantioselectivity under mild conditions, making it an efficient methodology for producing optically pure chemicals. mdpi.comresearchgate.net

Utility in Polymer Science and Advanced Material Synthesis (e.g., Specialty Polyesters, Plasticizers)

This compound and its parent acid are gaining attention in polymer science and the development of advanced materials. researchgate.net Esters of methylsuccinic acid are considered an exciting group of substances with potential applications in polymer production and as a substitute for traditional phthalate (B1215562) plasticizers. researchgate.net

Specific research highlights the following applications:

Specialty Polyesters : Dimethyl succinate (B1194679), a closely related compound, has been used to create fully renewable polyesters. mdpi.com Similarly, dimethyl methylsuccinate has been incorporated into polyesters to study the effect of methyl side groups on the polymer's thermal properties. utwente.nl This indicates the potential for this compound to act as a monomer in the synthesis of specialty polyesters with tailored properties. semanticscholar.org

Plasticizers : Dibasic esters, including succinates, are established raw materials for plasticizers used in various polymer systems like polyvinyl chloride (PVC). atamanchemicals.com Research into biomass-derived plasticizers has identified poly(butylenes 2-methylsuccinate), derived from 2-methylsuccinic acid, as a promising migration-resistant plasticizer for PVC. mdpi.comnih.gov Mixtures of succinates can also be tailored for use as plasticizers in PVC paste formulations. google.com The potential of this compound as a plasticizer is a subject of ongoing research to find safer, bio-based alternatives to phthalates. researchgate.net

Table 2: Applications of Methylsuccinate Esters in Polymer Science

| Application | Polymer System | Key Benefit | Source(s) |

| Monomer | Specialty Polyesters | Creation of biodegradable and/or renewable polymers with tailored properties. | mdpi.comutwente.nlsemanticscholar.org |

| Plasticizer | Polyvinyl Chloride (PVC) | Potential bio-based, migration-resistant alternative to phthalates. | atamanchemicals.comresearchgate.netmdpi.com |

| Polymer Intermediate | Polyurethane Elastomers | Serves as a building block for polyester (B1180765) polyols. | atamanchemicals.com |

Advanced Analytical Methodologies for Characterization and Process Monitoring

Chromatographic Techniques for Purity and Enantiomeric Excess (ee) Determination

Chromatographic methods are central to assessing the purity and enantiomeric composition of diethyl methylsuccinate. Gas chromatography, in its various forms, is a particularly powerful tool for these analyses.

Gas chromatography (GC) is a fundamental technique for analyzing volatile compounds like this compound. It is effectively used to monitor reaction kinetics, such as in the methanolysis of diethyl succinate (B1194679), where the relative amounts of reactants and products are quantified over time. odinity.com In such reactions, where diethyl succinate reacts with methanol, one of the products formed is ethyl methyl succinate, a compound closely related to this compound. odinity.com The progress of reactions can be tracked by taking samples at various intervals and analyzing them by GC to determine the concentration of each component. odinity.com

For the separation of enantiomers, which is crucial for determining the enantiomeric excess (ee) of chiral molecules like this compound, chiral GC is employed. This technique utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to differentiate between the enantiomers. chromatographyonline.com The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their separation and quantification. chromatographyonline.com For instance, the enantiomeric purity of diethyl 2-methylsuccinate has been successfully determined using chiral phase GC. nih.gov In one study, (2R)-diethyl 2-methylsuccinate was produced with a 99% enantiomeric excess, a value confirmed by chiral GC analysis. nih.gov The choice of the specific chiral column, such as those with Beta DEXTM 225 or Hydrodex B-3P stationary phases, and the temperature program are critical for achieving optimal separation. rsc.orgwiley-vch.de

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.com This technique employs two columns with different stationary phases connected by a modulator. sepsolve.com The first dimension typically separates compounds based on volatility, while the second dimension provides separation based on polarity. sepsolve.com This increased peak capacity is invaluable for analyzing complex mixtures, revealing minor components that might be co-eluted and hidden in a one-dimensional chromatogram. sepsolve.commdpi.com

GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is a powerful tool for identifying a large number of compounds in complex samples. nih.gov Diethyl 2-methylsuccinate has been identified as a component in complex mixtures like wine volatiles using GCxGC-TOF-MS. mdpi.com The structured nature of GCxGC chromatograms, where compounds of the same chemical class often appear in specific regions of the 2D plot, aids in the identification of individual components. dlr.de This advanced technique provides a detailed compositional analysis, which is essential for understanding the chemical profile of complex samples containing this compound. dlr.de

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are vital for the unambiguous identification and structural analysis of this compound, including the determination of its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structure elucidation and is particularly useful for stereochemical analysis without the need for reference compounds. magritek.com Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. mdpi.com

The ¹H NMR spectrum of this compound shows characteristic signals for the different proton environments within the molecule. mdpi.com For example, the methyl protons of the ethyl groups typically appear as a triplet, while the methylene (B1212753) protons appear as a quartet. mdpi.com The protons of the methylsuccinate backbone exhibit more complex splitting patterns that can be used to confirm the structure. mdpi.com

Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. mdpi.com The chemical shifts of the carbonyl carbons, the carbons of the ethyl groups, and the carbons of the methylsuccinate backbone are all distinct and aid in structural confirmation. mdpi.com

NMR is also a key tool for determining the stereochemical outcome of reactions. magritek.com For instance, in the synthesis of chiral compounds, NMR can be used to differentiate between diastereomers and to determine the diastereomeric ratio. While direct determination of enantiomeric excess by standard NMR is generally not possible, the use of chiral shift reagents or the conversion of enantiomers into diastereomers can allow for their quantification by NMR.

Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight and fragmentation pattern of this compound. When coupled with gas chromatography (GC-MS), it allows for the identification of the compound in complex mixtures. nih.gov The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. The exact mass of this compound has been reported, providing a key piece of data for its unambiguous identification. tum.de HRMS is often used to confirm the identity of newly synthesized compounds or to identify unknown components in complex samples. beilstein-journals.org

Experimental Determination and Correlation of Thermophysical Properties for Chemical Process Design and Simulation

The design and simulation of chemical processes for the production and purification of this compound require accurate data on its thermophysical properties. researchgate.net These properties include density, viscosity, and vapor pressure as a function of temperature. researchgate.net

Experimental determination of these properties is crucial, as estimations may not be sufficiently accurate for process design. researchgate.net Studies have been conducted to experimentally measure the density and viscosity of this compound at various temperatures. researchgate.net This data is then often correlated using established models, such as the DIPPR equation for density and the Andrade equation for viscosity, to allow for interpolation and extrapolation within a given temperature range. researchgate.net

The availability of reliable thermophysical property data is essential for the accurate modeling and simulation of unit operations such as reactors, distillation columns, and heat exchangers in a process involving this compound. msu.edudtu.dk These models are used to optimize process conditions, improve efficiency, and ensure safe and reliable operation. dtu.dk

Table of Thermophysical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 188.22 | g/mol | chemeo.com |

| Normal Boiling Point (Tboil) | 487.65 | K | chemeo.com |

| Critical Temperature (Tc) | 658.00 | K | chemeo.com |

| Critical Pressure (Pc) | 2800.00 | kPa | chemeo.com |

| Critical Volume (Vc) | 0.672 | m³/kmol | chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -723.97 | kJ/mol | chemeo.com |

Computational Chemistry and Molecular Modeling of Diethyl Methylsuccinate Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular orbitals (e.g., HOMO-LUMO), and reactivity of molecules. mdpi.com These methods can predict sites susceptible to nucleophilic or electrophilic attack and calculate transition state energies to understand reaction barriers. acs.orgacs.org

Table 1: Status of Quantum Chemical Studies on Diethyl Methylsuccinate

| Study Type | Focus | Status |

|---|---|---|

| Electronic Structure Analysis (DFT) | HOMO/LUMO, charge distribution | Data not available in searched literature |

| Reactivity Descriptors | Fukui functions, electrophilicity index | Data not available in searched literature |

Prediction and Interpretation of Stereoselectivity in Catalytic Reactions

The prediction and rationalization of stereoselectivity in catalytic reactions is a significant achievement of computational chemistry. nih.gov This often involves modeling the interaction between a substrate and a catalyst to determine the transition state energies leading to different stereoisomers.

Experimentally, (2R)-diethyl 2-methylsuccinate has been synthesized with high enantiomeric excess (99% ee) through the bioreduction of diethyl 2-methylmaleate using the enzyme Shewanella yellow enzyme (SYE-4). nih.gov This demonstrates a clear case of stereoselective synthesis. However, computational studies aimed at predicting or interpreting the origin of this stereoselectivity for this compound were not found in the reviewed literature.

For context, quantitative structure-activity relationship (QSAR) models have been successfully applied to describe the enantioselective enzymatic hydrolysis of the related compound, dimethyl-methylsuccinate, by various lipases. researchgate.net In those studies, the enantioselectivity was correlated with physicochemical properties, demonstrating the power of computational models to predict the behavior of chiral compounds. researchgate.net Similar computational investigations would be instrumental in understanding the enzyme-substrate interactions that govern the stereochemical outcome of this compound synthesis.

Table 2: Stereoselective Synthesis of this compound

| Reaction | Catalyst | Product | Enantiomeric Excess (ee) | Computational Study |

|---|

Molecular Dynamics Simulations for Solvent Effects and Reaction Environments

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules, including their interactions with solvent molecules and the influence of the reaction environment on conformation and reactivity. nih.govrsc.orgmdpi.com These simulations can provide insights into solvation free energies, the organization of solvent shells around a solute, and how different solvents can alter a molecule's conformational landscape. nih.govrsc.org

Specific MD simulation studies focusing on this compound to analyze solvent effects or its behavior in different reaction environments have not been identified in the available literature. Experimental data on the density, viscosity, and vapor pressure of this compound have been gathered for its potential use in process simulations, highlighting the practical need for understanding its physical-chemical properties in various conditions. researchgate.net MD simulations would be a powerful complement to this experimental data, offering a molecular-level interpretation of these properties and predicting its behavior in solvent mixtures or under different temperature and pressure regimes. researchgate.netnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. stir.ac.uk Computing the potential energy landscape reveals the most stable conformers and the energy barriers for interconversion between them. escholarship.org This is crucial for understanding a molecule's physical properties and its ability to bind to catalyst active sites.

Dedicated computational studies on the conformational analysis and energy landscape of this compound are not present in the searched literature. Methodologically, such an analysis would typically involve an initial conformational search using molecular mechanics, followed by geometry optimization and energy calculation of the resulting conformers using higher-level quantum chemical methods like DFT. scispace.comresearchgate.net This approach has been applied to complex, flexible molecules, including other ester derivatives, to correlate their conformations with experimental data. scispace.comresearchgate.net For this compound, a systematic conformational analysis would clarify the populations of its various staggered and eclipsed forms and provide a foundational understanding of its structural preferences.

Table 3: List of Compound Names

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | Butanedioic acid, methyl-, diethyl ester; Diethyl methylbutanedioate; Diethyl pyrotartrate nih.gov |

| Diethyl 2-methylmaleate | Not specified |

| Dimethyl methylsuccinate | Dimethyl 2-methylsuccinate; 2-Methyl-succinic acid dimethyl ester nih.gov |

| 2-chlorosuccinate | Not specified |

| β-lactone | Not specified |

| Shewanella yellow enzyme | SYE-4 |

| Møller–Plesset perturbation theory | MP2 |

Q & A

Basic: How is diethyl methylsuccinate synthesized and characterized in laboratory settings?

Methodological Answer:

this compound is typically synthesized via esterification reactions, where succinic acid derivatives are treated with ethanol in the presence of acid catalysts. For stereochemical variants, asymmetric synthesis methods using chiral catalysts (e.g., phosphorus-stabilized reagents) are employed to induce enantioselectivity . Characterization involves nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity and stereochemical purity. For example, dimethyl (R)-methylsuccinate was confirmed by comparing its NMR signals (δ 3.649 and 3.625 ppm) with an authentic sample . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Basic: What analytical techniques are used to detect and quantify this compound in biological samples?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is a primary method for detecting this compound in biological matrices. Internal standards like methylsuccinate are spiked into samples during extraction to control for variability in recovery rates . Metabolite quantification requires calibration curves using isotopically labeled analogs (e.g., ¹³C tracers) to ensure precision. Data analysis focuses on peak integration and signal-to-noise ratios, with stringent validation protocols to avoid false positives .

Advanced: How does this compound participate in metabolic pathways during host-pathogen interactions?

Methodological Answer:

this compound derivatives, such as methylsuccinate, are implicated in cholesterol degradation pathways during Mycobacterium tuberculosis infection. Researchers use infected macrophage models to track metabolite accumulation via GC-MS. Elevated methylsuccinate levels correlate with bacterial burden and are validated against internal standards . Parallel studies in minimal media (e.g., acetate or glucose as carbon sources) help distinguish host-pathogen cometabolites from background noise .

Advanced: How can researchers resolve contradictions in metabolite abundance data involving this compound across experimental models?

Methodological Answer:

Contradictions (e.g., inconsistent methylsuccinate levels in M. tuberculosis studies) require multi-model validation. For example, heat-killed bacteria controls confirm metabolite production dependency on live pathogens . Replicate experiments with split samples and process controls (e.g., L-norvaline) ensure reproducibility . Statistical tools like Mendelian randomization can disentangle confounding factors in human metabolomic studies .

Basic: What safety protocols are essential when handling this compound in laboratory experiments?

Methodological Answer:

Safety protocols include:

- Use of fume hoods and personal protective equipment (PPE) to prevent inhalation or skin contact .

- Immediate washing with soap/water for skin exposure and eye rinsing for 15+ minutes .

- Waste disposal in labeled metal containers following institutional guidelines .

Advanced: What experimental designs are recommended to assess the role of this compound in bacterial growth under varying carbon sources?

Methodological Answer:

Design carbon-source-limited experiments (e.g., minimal media with acetate, glycerol, or glucose) to test growth inhibition. Use isogenic bacterial strains and include controls (e.g., itaconate) to compare electrophilicity effects. Growth curves are monitored via optical density (OD600), with statistical analysis of triplicate samples .

Advanced: How do structural modifications of this compound influence its permeability in dermal absorption studies?

Methodological Answer:

Quantitative structure-activity relationship (QSAR) models predict logKp (skin permeability coefficient) based on substituent size and polarity. For example, replacing methyl groups with bulkier succinamate groups reduces permeability (logKp from −3.68 to −4.59) . Experimental validation involves Franz diffusion cells and HPLC quantification of permeated compounds .

Basic: What ethical considerations are critical when designing human studies involving topical applications of this compound derivatives?

Methodological Answer:

Ethical protocols include:

- Exclusion of participants with dermatological/systemic disorders to minimize risk .

- Informed consent forms detailing potential adverse effects .

- Institutional Review Board (IRB) approval for participant selection criteria and data anonymization .

Advanced: How can QSAR models be applied to predict the skin permeability of this compound analogs?

Methodological Answer:

QSAR models use descriptors like molecular weight, logP, and hydrogen-bonding capacity. Training datasets include experimental logKp values from structurally diverse analogs. Machine learning algorithms (e.g., random forests) validate model accuracy, with cross-checks against in vitro permeability assays .

Advanced: What strategies validate the stereochemical purity of this compound in asymmetric synthesis?

Methodological Answer:

Chiral chromatography (e.g., HPLC with chiral columns) separates enantiomers, while optical rotation measurements confirm specific rotation values. Spiking synthetic products with authentic enantiomeric standards (e.g., dimethyl (R)-methylsuccinate) ensures NMR signal alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.